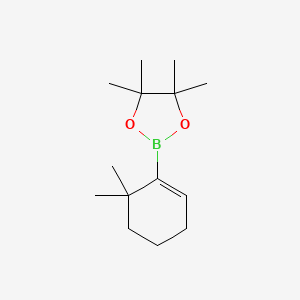

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexene ring substituted with dimethyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclohexene derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenated compounds or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.

科学的研究の応用

Synthesis and Mechanism

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with boron reagents under controlled conditions. Notably, it can be synthesized through multi-step reactions involving boronic acid derivatives and cyclohexene substrates. The mechanistic pathways often include transition metal-catalyzed reactions that enhance selectivity and yield.

Medicinal Chemistry

Anticancer Research : The compound has been explored as a potential inhibitor of arginase enzymes, which play a critical role in cancer metabolism. Inhibitors targeting arginase can alter the tumor microenvironment by increasing levels of L-arginine, thus promoting T-cell proliferation and enhancing immune response against tumors .

Drug Delivery Systems : Due to its boron content, this compound is being investigated for use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation.

Organic Synthesis

Reagent in Cross-Coupling Reactions : The compound acts as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids . This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Conformationally Constrained Structures : It has been utilized to prepare conformationally constrained compounds that can serve as scaffolds for drug discovery. These structures can enhance the binding affinity of drug candidates by optimizing their spatial arrangement .

Materials Science

Polymer Chemistry : The compound is being researched for its potential use in creating novel polymers with enhanced mechanical properties. Its boron-containing structure can improve thermal stability and chemical resistance in polymer matrices .

Sensors and Catalysts : Its unique electronic properties make it suitable for applications in sensor technology and as a catalyst in various organic transformations. The presence of boron can facilitate electron transfer processes essential for sensor functionality.

Case Study 1: Arginase Inhibition

Research demonstrated that derivatives of 2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant inhibitory activity against human arginase isoforms with IC50 values ranging from nanomolar to micromolar concentrations. This highlights its potential as a therapeutic agent in cancer treatment by modulating immune responses .

Case Study 2: Polymer Development

A study focused on incorporating this compound into polycarbonate matrices showed improved thermal stability and mechanical strength compared to traditional polycarbonates. The incorporation of boron led to enhanced cross-linking density within the polymer network .

作用機序

The mechanism of action of 2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, affecting their function and activity.

類似化合物との比較

Similar Compounds

(6,6-Dimethyl-1-cyclohexen-1-yl)trimethylsilane: This compound has a similar cyclohexene ring but with a trimethylsilane group instead of a dioxaborolane ring.

4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: This compound features a cyclohexene ring with a butenone group.

Uniqueness

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct chemical reactivity and potential applications in various fields. The boron atom within the dioxaborolane ring allows for unique interactions in both chemical and biological systems, setting it apart from other similar compounds.

生物活性

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and biology. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C14H25BO2, with a molecular weight of approximately 236.158 g/mol. The structure features a dioxaborolane ring and a cyclohexene side chain, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H25BO2 |

| Molecular Weight | 236.158 g/mol |

| CAS Number | 1142225-97-5 |

| IUPAC Name | 2-(6,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Research indicates that boron-containing compounds can interact with biological systems through various mechanisms. The presence of boron can facilitate the formation of stable complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities and influence cellular signaling pathways.

Anticancer Activity

Several studies have suggested that dioxaborolane derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of angiogenesis.

Case Study: Anticancer Effects

A study conducted on a related compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Emerging research indicates that boron compounds may possess neuroprotective effects. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells. Preliminary studies suggest that this compound could enhance neuronal survival under stress conditions.

Case Study: Neuroprotection

In an experimental model of neurodegeneration, a related dioxaborolane compound improved neuronal viability and reduced markers of oxidative damage . This suggests potential applications in treating neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate that it has favorable absorption characteristics with high gastrointestinal absorption rates. Further investigations are needed to determine its metabolism and excretion pathways.

特性

IUPAC Name |

2-(6,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-12(2)10-8-7-9-11(12)15-16-13(3,4)14(5,6)17-15/h9H,7-8,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUXXNXLYVEFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。